![molecular formula C22H17N5O4 B14498887 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 64863-97-4](/img/structure/B14498887.png)
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its diazenyl functional group and nitro-substituted naphthalene rings
Preparation Methods
The synthesis of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a multi-step process. One common method includes the diazotization of an amine precursor followed by coupling with a nitro-substituted naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group. Industrial production methods may involve large-scale batch reactions with stringent purification steps to achieve high purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. .
Scientific Research Applications
4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds include other diazenyl and nitro-substituted naphthalene derivatives. Compared to these compounds, 4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to its specific substitution pattern and the presence of both diazenyl and nitro groups. This combination of functional groups provides distinct chemical reactivity and potential applications. Similar compounds include:
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol .
Properties
CAS No. |
64863-97-4 |
|---|---|
Molecular Formula |
C22H17N5O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(2,4-dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N5O4/c1-2-23-18-11-12-19(15-8-4-3-7-14(15)18)24-25-22-17-10-6-5-9-16(17)20(26(28)29)13-21(22)27(30)31/h3-13,23H,2H2,1H3 |
InChI Key |
XAMQNYLRZDEMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)

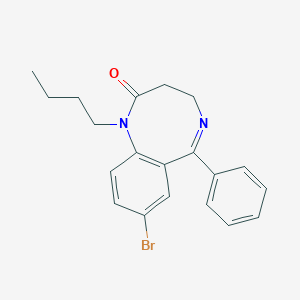
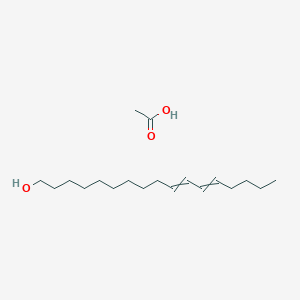
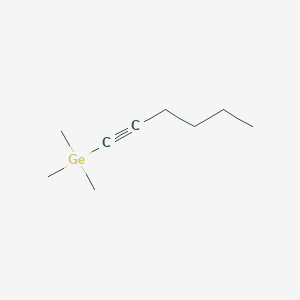
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
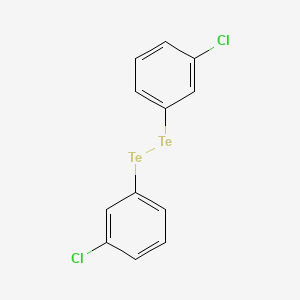
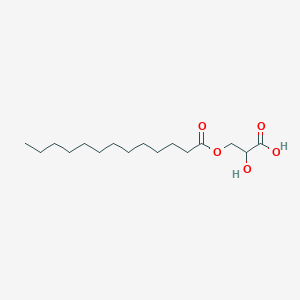
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

